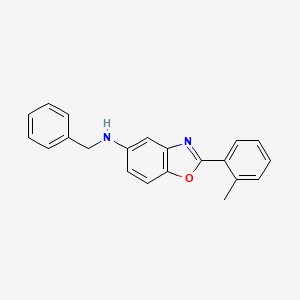![molecular formula C15H13N3O3S B5818317 N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide](/img/structure/B5818317.png)
N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(3-methylphenyl)amino]carbonothioyl}-4-nitrobenzamide, commonly known as MNBA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MNBA is a member of the thioamide family, which has been extensively studied for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of MNBA is not fully understood. However, studies have suggested that MNBA exerts its biological effects through the inhibition of specific enzymes and proteins. For example, MNBA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. MNBA has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
MNBA has been shown to exhibit various biochemical and physiological effects. MNBA has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). MNBA has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, MNBA has been shown to inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
MNBA has several advantages for laboratory experiments. MNBA is relatively easy to synthesize and purify, making it readily available for research purposes. MNBA is also stable under a wide range of conditions, making it suitable for use in various biological assays. However, MNBA has some limitations. MNBA has low solubility in water, which can limit its use in aqueous-based experiments. Additionally, MNBA has not been extensively studied in vivo, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for MNBA research. One potential direction is to further investigate the mechanism of action of MNBA. Understanding the exact molecular targets of MNBA could provide insight into its potential therapeutic applications. Another potential direction is to study the pharmacokinetics and pharmacodynamics of MNBA in vivo. This could provide valuable information on the safety and efficacy of MNBA as a potential drug candidate. Additionally, MNBA could be modified to improve its solubility and bioavailability, which could expand its potential applications. Finally, MNBA could be further studied as a fluorescent probe for biological imaging, which could have implications in the field of diagnostics and imaging.
Méthodes De Synthèse
MNBA can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the reaction of 3-methylaniline with carbon disulfide to form the corresponding thiourea derivative. This intermediate is then reacted with 4-nitrobenzoyl chloride to form MNBA. The final product can be purified through recrystallization or column chromatography.
Applications De Recherche Scientifique
MNBA has been studied for its potential therapeutic applications. MNBA has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. MNBA has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, MNBA has been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)carbamothioyl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-10-3-2-4-12(9-10)16-15(22)17-14(19)11-5-7-13(8-6-11)18(20)21/h2-9H,1H3,(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCDPBUUURJLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5818252.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-isobutylbenzamide](/img/structure/B5818264.png)
![N'-{[(4-tert-butylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5818278.png)

![N'-[4-(dimethylamino)benzylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5818292.png)
![2,4-dimethyl-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5818298.png)
![N-[3-(methylthio)phenyl]-2-thiophenesulfonamide](/img/structure/B5818309.png)


